molecular formula C24H24Cl2N2O4 B2437076 Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate CAS No. 692287-98-2

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B2437076
CAS No.: 692287-98-2
M. Wt: 475.37
InChI Key: QAIYMFZZYMPHLP-UHFFFAOYSA-N
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Description

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two chlorophenyl groups, a methyl group, and two ester groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-amino-1,4-diphenyl-6-methyl-4H-pyridine-3,5-dicarboxylate: Lacks the chlorophenyl groups, leading to different chemical and biological properties.

    Diethyl 2-amino-1,4-bis(4-methoxyphenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate: Contains methoxy groups instead of chloro groups, affecting its reactivity and applications.

Uniqueness

Diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate is unique due to the presence of chlorophenyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

diethyl 2-amino-1,4-bis(4-chlorophenyl)-6-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O4/c1-4-31-23(29)19-14(3)28(18-12-10-17(26)11-13-18)22(27)21(24(30)32-5-2)20(19)15-6-8-16(25)9-7-15/h6-13,20H,4-5,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYMFZZYMPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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